3-oxo-2,3-dihydro-1H-indene-5-carbonyl chloride
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Overview
Description
3-oxo-2,3-dihydro-1H-indene-5-carbonyl chloride: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a carbonyl chloride group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2,3-dihydro-1H-indene-5-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene-5-carboxylic acid.
Oxidation: The carboxylic acid is oxidized to form the corresponding ketone, 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid.
Chlorination: The ketone is then treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert the carboxylic acid group into a carbonyl chloride group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2,3-dihydro-1H-indene-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Oxidation: The compound can undergo further oxidation to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
3-oxo-2,3-dihydro-1H-indene-5-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of novel materials with unique properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-oxo-2,3-dihydro-1H-indene-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
- 2,3-dihydro-1H-indene-5-carbonyl chloride
- 3-oxo-2,3-dihydro-1H-indene-5-methyl ester
Uniqueness
3-oxo-2,3-dihydro-1H-indene-5-carbonyl chloride is unique due to the presence of both a ketone and a carbonyl chloride group within the indene ring system. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H7ClO2 |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindene-5-carbonyl chloride |
InChI |
InChI=1S/C10H7ClO2/c11-10(13)7-2-1-6-3-4-9(12)8(6)5-7/h1-2,5H,3-4H2 |
InChI Key |
MUENUFLBINXAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
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